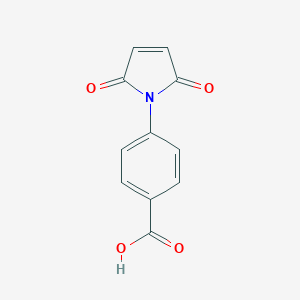

4-Maleimidobenzoic acid

Description

Properties

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-9-5-6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUOJDGRNKVVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168881 | |

| Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17057-04-4 | |

| Record name | N-(4-Carboxyphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17057-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dioxopyrrol-1-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017057044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17057-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17057-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,5-dioxopyrrol-1-yl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79D4NT6S3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 4-Maleimidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Maleimidobenzoic acid is a heterobifunctional crosslinking agent of significant interest in the fields of bioconjugation, drug delivery, and materials science.[1][2] Its utility stems from the presence of two distinct reactive moieties: a maleimide (B117702) group and a carboxylic acid group. The maleimide functionality allows for highly selective covalent bond formation with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.[3] The carboxylic acid group provides a handle for further chemical modification, such as amide bond formation.[3] This technical guide provides an in-depth overview of the chemical properties of 4-Maleimidobenzoic acid, including its physical characteristics, reactivity, and stability, along with detailed experimental protocols and visualizations to support its application in research and development.

Chemical and Physical Properties

A summary of the key quantitative data for 4-Maleimidobenzoic acid is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted values and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇NO₄ | [4] |

| Molecular Weight | 217.18 g/mol | [4] |

| Melting Point | 225-228 °C | [4] |

| Boiling Point (Predicted) | 447.1 ± 28.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.521 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.93 ± 0.10 | [4] |

| Appearance | White to light yellow powder/crystal | [4] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4] |

Reactivity and Signaling Pathways

The primary chemical reactivity of 4-Maleimidobenzoic acid that is exploited in bioconjugation is the Michael addition reaction between the maleimide group and a thiol.[5] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6]

Caption: Michael Addition of a Thiol to 4-Maleimidobenzoic Acid.

Stability and Hydrolysis

The stability of the maleimide group is a critical consideration. The maleimide ring is susceptible to hydrolysis, particularly at a pH above 7.5, which renders it unreactive towards thiols.[6][7] Therefore, it is recommended to prepare solutions of maleimide-containing reagents fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[7]

The thioether bond formed upon reaction with a thiol is generally stable.[6] However, the succinimide (B58015) ring of the resulting adduct can undergo hydrolysis, especially under basic conditions, to form a stable succinamic acid thioether.[6] This ring-opening is irreversible and can prevent the retro-Michael reaction, thereby increasing the long-term stability of the conjugate.[8] N-aryl maleimides, such as 4-Maleimidobenzoic acid, exhibit a significantly faster rate of thiosuccinimide ring hydrolysis compared to N-alkyl maleimides, which contributes to the formation of more stable conjugates.[8]

Caption: Competing Pathways for Thiosuccinimide Adducts.

Experimental Protocols

Detailed methodologies for the determination of key chemical properties and for a typical bioconjugation workflow are provided below.

Determination of Melting Point

Objective: To determine the temperature range over which 4-Maleimidobenzoic acid transitions from a solid to a liquid.

Materials:

-

4-Maleimidobenzoic acid sample

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Mortar and pestle

Procedure:

-

Ensure the 4-Maleimidobenzoic acid sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.[2]

Determination of Solubility (Qualitative)

Objective: To qualitatively assess the solubility of 4-Maleimidobenzoic acid in various solvents.

Materials:

-

4-Maleimidobenzoic acid

-

Test tubes

-

Vortex mixer

-

Spatula

-

Solvents of interest (e.g., water, DMSO, DMF, ethanol)

Procedure:

-

Add approximately 1-2 mg of 4-Maleimidobenzoic acid to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution.[9]

-

Record the observations for each solvent.

Determination of pKa (Potentiometric Titration)

Objective: To experimentally determine the acid dissociation constant (pKa) of the carboxylic acid group of 4-Maleimidobenzoic acid.

Materials:

-

4-Maleimidobenzoic acid

-

Calibrated pH meter and electrode

-

Buret

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Beaker

-

Magnetic stirrer and stir bar

-

Deionized water

Procedure:

-

Accurately weigh a sample of 4-Maleimidobenzoic acid and dissolve it in a known volume of deionized water in a beaker. Gentle warming may be necessary to aid dissolution; cool to room temperature before proceeding.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Fill a buret with the standardized NaOH solution.

-

Record the initial pH of the 4-Maleimidobenzoic acid solution.

-

Add the NaOH solution in small, measured increments, recording the pH after each addition. Allow the pH to stabilize before each reading.

-

Continue the titration past the equivalence point (the point of the most rapid pH change).

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The equivalence point is the midpoint of the steepest part of the curve. The volume of NaOH at this point is the equivalence volume.

-

The pKa is the pH at which half of the equivalence volume of NaOH has been added.[10]

Bioconjugation Workflow

The following diagram illustrates a typical experimental workflow for conjugating 4-Maleimidobenzoic acid to a thiol-containing biomolecule, such as a protein with cysteine residues.

Caption: Experimental Workflow for Thiol-Maleimide Conjugation.

A crucial step in this workflow is the potential need to reduce disulfide bonds within the protein to generate free thiols for conjugation.[2] Reagents such as TCEP (tris(2-carboxyethyl)phosphine) are commonly used for this purpose.[2] It is also important to quantify the number of free thiols before and after conjugation to determine the efficiency of the reaction. Ellman's reagent (DTNB) can be used for this quantification.[7]

Conclusion

4-Maleimidobenzoic acid is a valuable tool for researchers in various scientific disciplines due to its specific reactivity and bifunctional nature. A thorough understanding of its chemical properties, including its reactivity with thiols, stability, and the factors influencing these characteristics, is essential for its successful application. The protocols and diagrams provided in this guide offer a framework for the effective use of 4-Maleimidobenzoic acid in creating well-defined bioconjugates and other functionalized molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-Maleimidobenzoic acid CAS#: 17057-04-4 [m.chemicalbook.com]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Maleimidobenzoic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Maleimidobenzoic acid, a heterobifunctional crosslinking agent pivotal in the fields of bioconjugation, drug delivery, and material science. This document details its chemical and physical properties, outlines key experimental protocols for its use, and presents visual workflows to aid in experimental design.

Core Properties of 4-Maleimidobenzoic Acid

4-Maleimidobenzoic acid (4-MBA) is a valuable reagent for covalently linking molecules. Its structure features a maleimide (B117702) group, which exhibits high reactivity and specificity towards sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides. The second functional group, a carboxylic acid, provides a versatile handle for further chemical modifications, such as the formation of amide bonds.

Quantitative data for 4-Maleimidobenzoic acid are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17057-04-4 | |

| Molecular Weight | 217.18 g/mol | |

| Molecular Formula | C₁₁H₇NO₄ | |

| Melting Point | 225-228 °C | [1] |

| Boiling Point (Predicted) | 447.1 ± 28.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.521 ± 0.06 g/cm³ | [1] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |

Applications in Research and Development

The unique properties of 4-Maleimidobenzoic acid make it a versatile tool in various scientific disciplines:

-

Bioconjugation and Protein Labeling: 4-MBA is extensively used as a crosslinking agent to covalently attach biomolecules like proteins and peptides. This is crucial for creating research tools to study protein interactions and functions.

-

Drug Development and Antibody-Drug Conjugates (ADCs): A primary application of 4-Maleimidobenzoic acid is in the synthesis of ADCs. It serves as a stable linker to attach potent cytotoxic drugs to monoclonal antibodies that target cancer cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity.

-

Diagnostics: This compound is utilized in the development of diagnostic assays by facilitating the attachment of biomolecules to solid supports, which can improve the sensitivity and specificity of tests.

-

Material Science: 4-Maleimidobenzoic acid is employed to modify the surfaces of materials to enhance their biocompatibility, a critical aspect for medical implants and devices.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 4-Maleimidobenzoic acid and a general protocol for its application in protein conjugation.

Synthesis of 4-Maleimidobenzoic Acid

This protocol describes the synthesis of 4-Maleimidobenzoic acid from p-aminobenzoic acid and maleic anhydride (B1165640).

Materials:

-

p-Aminobenzoic acid

-

Maleic anhydride

-

Mechanical stirrer

-

Thermometer

-

Constant pressure dropping funnel

-

500mL three-necked flask

Procedure:

-

In a 500mL three-necked flask equipped with a mechanical stirrer, thermometer, and constant pressure dropping funnel, dissolve 35 g (0.357 mol) of maleic anhydride in 100 mL of acetone. Stir at 20°C until completely dissolved.

-

In a separate container, prepare a clear solution by dissolving 49 g (0.357 mol) of p-aminobenzoic acid in 250 mL of acetone.

-

Slowly add the acetone solution of p-aminobenzoic acid dropwise into the three-necked flask using the constant pressure dropping funnel.

-

After the addition is complete, continue stirring the reaction mixture for 1 hour.

-

Upon completion of the reaction, filter the mixture to collect the solid product. The solvent can be recovered.

-

Wash the solid product with an appropriate amount of solvent.

-

Recrystallize the product and dry it to obtain N-(4-carboxyphenyl)maleimidic acid. A reported yield for this step is 77.28 g (92%) with a purity of 99.3% as determined by HPLC analysis.[2]

General Protocol for Protein Conjugation using a Maleimide Linker

This protocol outlines the general steps for conjugating a maleimide-activated molecule, such as an activated form of 4-Maleimidobenzoic acid (e.g., its N-hydroxysuccinimide ester), to a protein containing free thiol groups.

Materials:

-

Protein with available cysteine residues (e.g., antibody)

-

Maleimide-activated linker/payload

-

Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5, containing 1 mM EDTA)

-

Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Quenching Reagent (e.g., N-acetylcysteine)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) column)

Procedure:

-

Protein Preparation (Partial Reduction):

-

To make cysteine residues available for conjugation, interchain disulfide bonds in the protein may need to be selectively reduced.

-

Perform a buffer exchange to transfer the protein into the conjugation buffer.

-

Adjust the protein concentration to 5-10 mg/mL.

-

Add a freshly prepared solution of a mild reducing agent like TCEP. A 2.5 to 4-fold molar excess of TCEP over the protein is a typical starting point.[3]

-

Incubate the reaction at 37°C for 1-2 hours or at 4°C for a longer duration.[3]

-

Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.[3]

-

-

Reconstitution of the Maleimide-Activated Payload:

-

The maleimide-activated payload, which may be the NHS ester of 4-Maleimidobenzoic acid linked to a drug, is typically lyophilized.

-

Reconstitute the payload in an anhydrous solvent such as DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Slowly add the reconstituted maleimide payload to the reduced and purified protein solution while gently stirring. A common starting point is a 5 to 10-fold molar excess of the maleimide payload over the protein.[3]

-

Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

-

-

Quenching the Reaction:

-

To cap any unreacted maleimide groups, add a quenching reagent like N-acetylcysteine.

-

-

Purification of the Conjugate:

-

Characterization and Storage:

-

Pool the fractions containing the purified conjugate and concentrate to the desired concentration.

-

Characterize the conjugate to determine the degree of labeling and confirm its integrity.

-

Store the final conjugate under appropriate conditions, typically at 4°C or frozen at -80°C for long-term storage.[3]

-

Visualizing Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the use of 4-Maleimidobenzoic acid.

Caption: Synthesis of 4-Maleimidobenzoic Acid.

Caption: General Bioconjugation Workflow.

References

An In-depth Technical Guide to the Synthesis of 4-Maleimidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Maleimidobenzoic acid, a critical heterobifunctional crosslinker in bioconjugation and drug development. The document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic route and its application.

Introduction

4-Maleimidobenzoic acid (4-MBA) is a valuable reagent widely employed in the fields of biochemistry, pharmacology, and materials science. Its structure incorporates a maleimide (B117702) group, which exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, and a carboxylic acid moiety, which can be activated for conjugation to amine groups. This dual functionality allows for the precise and stable linkage of biomolecules, making it an essential tool in the construction of antibody-drug conjugates (ADCs), the immobilization of proteins, and the development of diagnostic assays. This guide focuses on the prevalent synthetic methodologies for obtaining this versatile compound.

Primary Synthesis Pathway: Two-Step Synthesis from Maleic Anhydride (B1165640) and 4-Aminobenzoic Acid

The most common and well-documented method for synthesizing 4-Maleimidobenzoic acid is a two-step process. The first step involves the formation of the intermediate, 4-maleamidobenzoic acid (the amic acid), through the reaction of 4-aminobenzoic acid with maleic anhydride. The second step is the cyclodehydration of the amic acid intermediate to yield the final maleimide product.

Step 1: Synthesis of 4-Maleamidobenzoic Acid

In this initial step, the amino group of 4-aminobenzoic acid performs a nucleophilic attack on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of a stable amic acid intermediate.

Step 2: Cyclodehydration of 4-Maleamidobenzoic Acid

The subsequent cyclization of 4-maleamidobenzoic acid to 4-maleimidobenzoic acid is an intramolecular condensation reaction that eliminates a molecule of water. This step is typically facilitated by a dehydrating agent and a catalyst. Common methods for this conversion include the use of acetic anhydride with a salt like sodium acetate (B1210297), or a tertiary amine such as triethylamine (B128534) in an azeotroping solvent like toluene.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 4-Maleimidobenzoic acid.

Protocol 1: Acetic Anhydride and Sodium Acetate Method

This protocol is adapted from procedures for the synthesis of N-substituted maleimides.[1]

Step 1: Synthesis of 4-Maleamidobenzoic Acid

-

Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as acetone (B3395972) or glacial acetic acid.[2]

-

Slowly add a solution of 4-aminobenzoic acid (1.0 eq) in the same solvent to the maleic anhydride solution with vigorous stirring at room temperature.

-

A precipitate of 4-maleamidobenzoic acid will form.

-

Stir the mixture for 1-3 hours at room temperature.[3]

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The yield is typically quantitative.[1]

Step 2: Cyclodehydration to 4-Maleimidobenzoic Acid

-

Suspend the dried 4-maleamidobenzoic acid (1.0 eq) in acetic anhydride.

-

Add anhydrous sodium acetate (0.5-1.0 eq) as a catalyst.

-

Heat the mixture to 80-100°C with stirring for 1-2 hours.[3]

-

Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the crude 4-Maleimidobenzoic acid by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Protocol 2: Triethylamine-Catalyzed Cyclization

This method offers an alternative for the cyclodehydration step.[3]

Step 1: Synthesis of 4-Maleamidobenzoic Acid

-

Follow the procedure outlined in Protocol 1, Step 1.

Step 2: Cyclodehydration to 4-Maleimidobenzoic Acid

-

Suspend the dried 4-maleamidobenzoic acid (1.0 eq) in a solvent that forms an azeotrope with water, such as toluene.

-

Add triethylamine (2.0-2.5 eq) to the suspension.

-

Heat the mixture to reflux (approximately 110-120°C) and remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods of 4-Maleimidobenzoic acid and analogous N-aryl maleimides.

| Step | Method | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Amidation | Maleic anhydride, 4-aminobenzoic acid, Acetone | Room Temp. | ~1 | Nearly quantitative | [2] |

| 1 | Amidation | Maleic anhydride, 4-aminobenzoic acid, Acetic Acid | Room Temp. | 3 | High | [3] |

| 2 | Cyclodehydration | Acetic anhydride, Sodium acetate | 100 | 0.5 | 75-80 (for N-phenylmaleimide) | [1] |

| 2 | Cyclodehydration | Triethylamine, Toluene | Reflux | - | ~20 (for a different N-substituted maleimide) | [3] |

| One-Pot | P₂O₅ Catalysis | Maleic anhydride, p-aminophenol, P₂O₅, H₂SO₄, DMF | 20 then 70 | 4 | 84 (for N-(4-hydroxyphenyl)maleimide) | [4] |

Note: Yields can vary significantly based on the specific substrate, reaction scale, and purification method. The data for analogous compounds are provided for comparative purposes.

Application in Bioconjugation

The primary application of 4-Maleimidobenzoic acid is as a crosslinking agent to covalently link biomolecules. The maleimide group reacts specifically with free thiol groups (e.g., from cysteine residues in proteins), while the carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines (e.g., from lysine (B10760008) residues).

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]

- 4. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Maleimide Group with Thiols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the maleimide-thiol reaction, a cornerstone of bioconjugation chemistry. It details the underlying chemical principles, kinetics, factors influencing the reaction, stability of the resulting conjugate, and key experimental protocols.

Introduction: The Significance of Maleimide-Thiol Chemistry

The reaction between a maleimide (B117702) and a thiol group, most often from a cysteine residue in a protein or peptide, is one of the most widely used methods for covalently linking biomolecules.[1][2] Its prominence in research, diagnostics, and drug development, particularly in the creation of antibody-drug conjugates (ADCs), stems from its high specificity, rapid reaction rates under mild, physiological conditions, and the formation of a stable thioether bond.[1][3][4] This reaction is approximately 1,000 times faster with thiols than with amines at a neutral pH, which ensures a high degree of chemoselectivity.[1][5][6]

The Core Chemistry: A Michael Addition Reaction

The fundamental mechanism of the maleimide-thiol conjugation is a Michael addition.[2][] In this reaction, the nucleophilic thiolate anion (-S⁻) attacks one of the electron-deficient vinyl carbons of the maleimide ring.[1] This process leads to the formation of a stable thiosuccinimide linkage.[4]

Figure 1. The Michael addition reaction of a thiol with a maleimide.

Quantitative Data and Reaction Kinetics

The efficiency and rate of the maleimide-thiol reaction are influenced by several factors. Understanding these quantitative aspects is crucial for optimizing conjugation protocols.

| Parameter | Recommended Condition/Range | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. Below pH 6.5, the rate slows due to low thiolate concentration. Above pH 7.5, maleimide hydrolysis and reactions with amines increase.[1][3][5] |

| Temperature | 4°C to 25°C (Room Temp) | Reactions are faster at room temperature (typically 1-2 hours). Slower, overnight reactions at 4°C can be beneficial for sensitive biomolecules.[3][5] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 molar excess of maleimide | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. However, the optimal ratio should be determined empirically. For example, a 2:1 ratio was optimal for cRGDfK peptide conjugation (84% efficiency), while a 5:1 ratio was best for the 11A4 nanobody (58% efficiency).[1][8] |

| Solvent | Anhydrous DMSO or DMF for stock solutions | Maleimides are prone to hydrolysis in aqueous solutions. Stock solutions should be prepared fresh in a dry, water-miscible organic solvent.[9][10] Reaction buffers (PBS, HEPES, Tris) should be degassed and free of thiols.[9][10] |

Factors Influencing Reactivity and Stability

The Critical Role of pH

The reaction rate is highly pH-dependent because it requires the deprotonated thiolate anion (S⁻) as the reactive nucleophile.[5]

-

pH < 6.5: The thiol group (-SH) is predominantly protonated, reducing the concentration of the reactive thiolate and slowing the reaction.[5]

-

pH 6.5 - 7.5: This is the optimal range, providing a balance between a sufficient concentration of thiolate for a rapid reaction and minimizing side reactions.[1][3]

-

pH > 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[5] Additionally, side reactions with primary amines, such as the ε-amino group of lysine, become more competitive.[3][5]

Competing Fates of the Thiosuccinimide Adduct

While often considered stable, the initial thiosuccinimide adduct can undergo further reactions that impact the long-term stability of the conjugate, a critical consideration for therapeutic applications.[4]

The two primary competing pathways are:

-

Retro-Michael Reaction: This is a reversal of the initial conjugation, where the thioether bond breaks, releasing the original thiol and maleimide.[4][11] In a thiol-rich environment like the in vivo cytoplasm (e.g., high glutathione (B108866) concentrations), this can lead to "thiol exchange," where the conjugated molecule is transferred to other thiols, causing off-target effects.[4]

-

Succinimide (B58015) Ring Hydrolysis: The thiosuccinimide ring can be irreversibly hydrolyzed to form a stable succinamic acid derivative. This ring-opened product is no longer susceptible to the retro-Michael reaction, thus locking in the conjugate and enhancing its long-term stability.[4][12]

Figure 2. Competing pathways for the thiosuccinimide adduct.

Recent strategies to improve conjugate stability focus on promoting this hydrolytic stabilization.[4] Some next-generation maleimides are designed to accelerate this ring-opening reaction after conjugation.[10]

Side Reactions

-

Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine structure.[2][10] This is more prominent at neutral or basic pH. Performing the conjugation at a more acidic pH (e.g., 6.0-6.5) can mitigate this by keeping the amine protonated.[2][10]

Key Experimental Protocols

General Protocol for Protein-Maleimide Conjugation

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-activated molecule (e.g., a fluorescent dye, drug).

Figure 3. General workflow for maleimide-thiol conjugation.

Detailed Steps:

-

Protein Preparation : Dissolve the thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[1][9]

-

Reduction of Disulfides (if necessary) : If the target cysteine residues are in disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[1][9] TCEP is often preferred as it does not contain a thiol and thus does not need to be removed before adding the maleimide.

-

Maleimide Reagent Preparation : Immediately before use, dissolve the maleimide-activated reagent in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution.[1][9]

-

Conjugation : Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution while gently stirring.[1][9] Protect from light if the maleimide is fluorescent. Incubate for 2 hours at room temperature or overnight at 4°C.[3]

-

Quenching (Optional) : To stop the reaction, a quenching reagent like L-cysteine or β-mercaptoethanol can be added to a final concentration of 10-100 mM to consume any excess maleimide.[3]

-

Purification : Purify the resulting conjugate using size-exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted maleimide and other reagents.[1]

Protocol for Characterization by Mass Spectrometry

Characterization is essential to determine the success of the conjugation and the degree of labeling.

-

Sample Preparation : After purification, exchange the buffer of the protein conjugate into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) suitable for mass spectrometry.

-

Intact Mass Analysis : Analyze the intact protein conjugate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3] The mass of the conjugate will be the mass of the protein plus the mass of the attached maleimide reagent(s). The number of labels attached per protein (degree of labeling) can be calculated from the mass shift.[3]

-

Peptide Mapping (for Site-Specificity) : To confirm the exact site of modification, digest the protein conjugate with a protease like trypsin. Analyze the resulting peptide mixture by LC-MS/MS. Identify the modified peptide by searching for the expected mass shift on cysteine-containing peptides.[3]

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in the arsenal (B13267) of the biochemist and drug developer. Its high selectivity and efficiency under physiological conditions make it ideal for bioconjugation. However, a thorough understanding of the reaction kinetics, the influence of pH, and the subsequent stability of the adduct is critical for its successful application. By carefully controlling reaction parameters and employing robust analytical characterization, researchers can leverage this chemistry to create well-defined, stable, and effective biomolecular conjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 9. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 10. benchchem.com [benchchem.com]

- 11. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maleimide–thiol adducts stabilized through stretching | Semantic Scholar [semanticscholar.org]

A Technical Guide to 4-Maleimidobenzoic Acid: Solubility and Stability for Researchers and Drug Development Professionals

Introduction

4-Maleimidobenzoic acid is a heterobifunctional crosslinking agent of significant interest in the fields of bioconjugation, diagnostics, and drug delivery. Its utility stems from the presence of two distinct reactive moieties: a maleimide (B117702) group that exhibits high selectivity for sulfhydryl (thiol) groups, and a carboxylic acid that can be activated for reaction with primary amines. This dual functionality allows for the covalent linkage of diverse molecules, such as proteins, peptides, and other biomolecules, to create complex and functional constructs. This technical guide provides an in-depth overview of the solubility and stability of 4-Maleimidobenzoic acid, presenting key data and experimental protocols to aid researchers and drug development professionals in its effective application.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Maleimidobenzoic acid is provided below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₇NO₄ | [1] |

| Molecular Weight | 217.18 g/mol | [1] |

| Melting Point | 225-228 °C | [2] |

| Appearance | Powder to crystal | [2] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [2] |

Solubility Data

The solubility of 4-Maleimidobenzoic acid is a critical parameter for its use in various applications. While comprehensive quantitative data for 4-Maleimidobenzoic acid is not extensively available in the public domain, the following table summarizes its expected solubility based on data for structurally similar compounds and general principles of organic chemistry. For practical applications, it is recommended to determine the solubility experimentally under the specific conditions of use.

Table 1: Qualitative and Estimated Quantitative Solubility of 4-Maleimidobenzoic Acid and Related Compounds

| Solvent | Qualitative Solubility of 4-Maleimidobenzoic Acid | Estimated Quantitative Solubility of 4-Maleimidobenzoic Acid | Quantitative Solubility of Related Compounds |

| Dimethyl Sulfoxide (DMSO) | Soluble | Expected to be >10 mg/mL | 3-Maleimidobenzoic acid N-hydroxysuccinimide ester: ≤20 mg/mL[3][4][5][6] |

| Dimethylformamide (DMF) | Soluble | Expected to be >10 mg/mL | 3-Maleimidobenzoic acid N-hydroxysuccinimide ester: Soluble[3] |

| Methanol (B129727) | Sparingly Soluble | Likely <5 mg/mL | Benzoic acid: 36.3 g/L at 25 °C.[7] 4-Methylbenzoic acid solubility increases with temperature.[8] |

| Ethanol | Sparingly Soluble | Likely <5 mg/mL | 4-Bromobenzoic acid: Soluble at 5% |

| Water | Slightly Soluble | Expected to be low, especially at acidic pH | 4-Methylbenzoic acid: Sparingly soluble.[8] Benzoic acid: 3.4 g/L at 25 °C.[7] |

| Aqueous Buffers (e.g., PBS) | pH-dependent | Solubility increases at neutral to alkaline pH due to deprotonation of the carboxylic acid. | 3-Maleimidobenzoic acid N-hydroxysuccinimide ester: Slightly soluble (may require 5-10% organic solvent).[3][4] |

Note: The solubility of 4-aminomethyl benzoic acid, a related compound, can be low in methanol due to its zwitterionic state and may require acidification to dissolve.[9] This suggests that the protonation state of the carboxylic acid and any potential amino groups significantly impacts solubility.

Stability Data

The stability of 4-Maleimidobenzoic acid is primarily dictated by the susceptibility of the maleimide ring to hydrolysis. This reaction results in the opening of the ring to form a maleamic acid derivative, which is no longer reactive towards thiols. The rate of hydrolysis is highly dependent on pH and temperature.

pH-Dependent Hydrolysis

The maleimide group is most stable at acidic to neutral pH (pH < 7.5) and becomes increasingly susceptible to hydrolysis as the pH becomes more alkaline.[10]

-

Acidic Conditions (pH < 6.5): The maleimide ring is relatively stable.

-

Neutral Conditions (pH 6.5 - 7.5): This is the optimal pH range for the reaction of the maleimide with thiols, as the thiolate anion is sufficiently nucleophilic, and the rate of maleimide hydrolysis is manageable.[10]

-

Alkaline Conditions (pH > 7.5): The rate of hydrolysis increases significantly.[10][11]

Table 2: Influence of pH and Temperature on Maleimide Hydrolysis [10]

| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) | Stability |

| 5.5 | 20 | Very slow | High |

| 5.5 | 37 | Very slow | High |

| 7.4 | 20 | 1.24 x 10⁻⁵ | Moderate |

| 7.4 | 37 | 6.55 x 10⁻⁵ | Moderate to Low |

N-aryl maleimides, such as 4-Maleimidobenzoic acid, generally exhibit faster hydrolysis rates compared to N-alkyl maleimides.[12] The hydrolysis half-life of an N-aryl thiosuccinimide at pH 7.4 and 37°C has been reported to be approximately 1.5 hours.[12]

Temperature Dependence

The rate of hydrolysis of the maleimide ring increases with temperature. This relationship can often be described by the Arrhenius equation, which indicates that degradation rates at different temperatures can be estimated if the degradation mechanism remains unchanged.[13]

Degradation Products

The primary degradation product of 4-Maleimidobenzoic acid in aqueous solution is the corresponding 4-maleamic acid derivative, formed by the hydrolytic cleavage of one of the carbonyl-nitrogen bonds in the maleimide ring.[14] This hydrolysis renders the molecule incapable of reacting with sulfhydryl groups. Under reducing conditions and in the presence of other thiols, maleimide-thiol adducts can undergo retro-Michael reactions and thiol exchange, although ring-opened (hydrolyzed) adducts are stable against these reactions.[15][16]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of 4-Maleimidobenzoic acid in a given solvent.

Materials:

-

4-Maleimidobenzoic acid

-

Solvent of interest (e.g., DMSO, water, buffer at a specific pH)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of 4-Maleimidobenzoic acid to a glass vial. The excess solid should be visually apparent after the system reaches equilibrium.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the solution through a syringe filter (ensure the filter material is compatible with the solvent).

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-Maleimidobenzoic acid in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Protocol 2: Analysis of Hydrolytic Stability by HPLC

This protocol describes a method to assess the stability of 4-Maleimidobenzoic acid in aqueous solutions at different pH values and temperatures.

Materials:

-

4-Maleimidobenzoic acid

-

Aqueous buffers of desired pH values (e.g., pH 5.0, 7.4, 9.0)

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV detector (e.g., monitoring at a wavelength where both the reactant and product absorb, or at the λmax of the maleimide)

-

HPLC column suitable for reverse-phase chromatography (e.g., C18)

-

Acetonitrile (B52724) (ACN) and water (HPLC grade)

-

Acid (e.g., trifluoroacetic acid, TFA) for mobile phase modification

Procedure:

-

Prepare a stock solution of 4-Maleimidobenzoic acid in an organic solvent like DMSO or DMF.

-

Dilute the stock solution into the pre-warmed aqueous buffers of different pH values to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

If necessary, quench the hydrolysis reaction by adding a small amount of acid (e.g., TFA) to lower the pH.

-

Analyze the samples by reverse-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Monitor the chromatograms for the decrease in the peak area of the intact 4-Maleimidobenzoic acid and the appearance of the peak corresponding to the hydrolyzed product (maleamic acid derivative).

-

Calculate the percentage of remaining 4-Maleimidobenzoic acid at each time point relative to the initial time point (t=0).

-

Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life (t₁/₂) at each condition.

Protocol 3: Bioconjugation of a Thiol-Containing Molecule

This protocol provides a general workflow for the conjugation of 4-Maleimidobenzoic acid to a thiol-containing molecule, such as a protein with a cysteine residue.

Materials:

-

4-Maleimidobenzoic acid

-

Thiol-containing molecule (e.g., protein, peptide)

-

Amine-containing molecule (for subsequent conjugation to the carboxylic acid)

-

Activation agent for the carboxylic acid (e.g., EDC/NHS)

-

Conjugation buffer (e.g., phosphate-buffered saline, PBS, at pH 7.0-7.5)[10]

-

Quenching reagent (e.g., a small molecule thiol like cysteine or β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

-

Anhydrous DMSO or DMF[10]

Procedure:

Step 1: Preparation of Reagents

-

Prepare the conjugation buffer and degas it to remove dissolved oxygen, which can oxidize thiols.

-

Dissolve the thiol-containing molecule in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat it with a reducing agent like TCEP, followed by removal of the reducing agent.

-

Immediately before use, dissolve 4-Maleimidobenzoic acid in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[10]

Step 2: Conjugation Reaction

-

Add a molar excess (typically 10-20 fold) of the 4-Maleimidobenzoic acid stock solution to the solution of the thiol-containing molecule.[10]

-

Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[10] Protect from light if any of the components are light-sensitive.

Step 3: Quenching (Optional)

-

To stop the reaction, a quenching reagent can be added to react with any excess maleimide.

Step 4: Purification

-

Purify the conjugate to remove unreacted 4-Maleimidobenzoic acid and other small molecules using a suitable method such as size-exclusion chromatography or dialysis.

Step 5: Subsequent Conjugation (if applicable)

-

The carboxylic acid group on the now-conjugated 4-Maleimidobenzoic acid can be activated using EDC/NHS chemistry to react with a primary amine on a second molecule.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the bioconjugation of a thiol-containing protein with another molecule using 4-Maleimidobenzoic acid as a crosslinker.

References

- 1. 4-N-Maleimidobenzoic acid-NHS | C15H10N2O6 | CID 9796877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Maleimidobenzoic acid CAS#: 17057-04-4 [m.chemicalbook.com]

- 3. 3-Maleimidobenzoic acid N-hydroxysuccinimide ester crystalline 58626-38-3 [sigmaaldrich.com]

- 4. 3-Maleimidobenzoic acid N-hydroxysuccinimide ester crystalline 58626-38-3 [sigmaaldrich.com]

- 5. 3-Maleimidobenzoic acid N-hydroxysuccinimide ester crystalline 58626-38-3 [sigmaaldrich.com]

- 6. 3-马来酰亚胺基苯甲酸 N -羟基琥珀酰亚胺酯 crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Proper Storage and Handling of 4-Maleimidobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage, handling, and safety precautions for 4-Maleimidobenzoic acid. Adherence to these guidelines is crucial for maintaining the chemical integrity of the compound and ensuring the safety of laboratory personnel.

Chemical and Physical Properties

4-Maleimidobenzoic acid is a chemical compound widely used in bioconjugation and material science.[1][2] Its utility stems from the presence of two reactive functional groups: a maleimide (B117702) group that selectively reacts with thiols, and a carboxylic acid group that can be activated for reaction with primary amines.[2]

| Property | Value | Source |

| CAS Number | 17057-04-4 | [3] |

| Molecular Formula | C11H7NO4 | |

| Molecular Weight | 217.18 g/mol | |

| Melting Point | 225-228 °C | [3] |

| Boiling Point | 447.1±28.0 °C (Predicted) | [3] |

| Density | 1.521±0.06 g/cm3 (Predicted) | [3] |

| Appearance | Powder to crystal | [3] |

Storage and Stability

Proper storage is critical to prevent the degradation of 4-Maleimidobenzoic acid, particularly the hydrolysis of the maleimide ring.

| Storage Condition | Recommendation | Rationale | Source |

| Temperature | Store in a freezer at -20°C. | To minimize degradation and maintain long-term stability. | [3][4] |

| Atmosphere | Store under an inert atmosphere. | To prevent reactions with atmospheric moisture and oxygen. | [3] |

| Moisture | Keep in a dry environment. Avoid aqueous solutions for long-term storage. | The maleimide group is susceptible to hydrolysis, which renders it unreactive to thiols. | [4] |

| Solvents for Storage | For long-term storage of solutions, use dry, biocompatible, water-miscible solvents such as DMSO or DMF. | These solvents, when properly dried, prevent hydrolysis of the maleimide group. | [4] |

Key Stability Considerations:

-

Hydrolysis: The maleimide ring is prone to opening in aqueous solutions, especially at higher pH. This hydrolysis is irreversible and inactivates the compound for thiol conjugation.[4]

-

pH: For reactions involving the maleimide group, the pH should be maintained between 6.5 and 7.5 to ensure the specific reaction with thiols and minimize hydrolysis.[4][5]

Safe Handling and Personal Protective Equipment (PPE)

As with any chemical, proper safety precautions must be observed when handling 4-Maleimidobenzoic acid.

| Precaution | Description | Source |

| Ventilation | Handle in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of dust particles. |

| Eye Protection | Wear chemical safety goggles or a face shield. | To protect against eye contact and irritation. |

| Skin Protection | Wear a lab coat and compatible chemical-resistant gloves. | To prevent skin contact and potential irritation or allergic reactions. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. | To prevent inhalation of airborne particles. |

| Hygiene | Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse. | To prevent accidental ingestion and skin contamination. |

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][7]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[6][7]

Experimental Protocols

4-Maleimidobenzoic acid is a key reagent in bioconjugation, particularly for linking molecules containing thiol groups (e.g., proteins with cysteine residues) to other molecules.

General Protocol for Protein Labeling

This protocol outlines the general steps for conjugating 4-Maleimidobenzoic acid to a thiol-containing protein.

Materials:

-

4-Maleimidobenzoic acid

-

Thiol-containing protein

-

Anhydrous DMSO or DMF

-

Degassed conjugation buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5, free of thiols)[9]

-

Reducing agent (optional, e.g., TCEP)[9]

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Sample:

-

Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[10]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9] Note: If using DTT, it must be removed before adding the maleimide compound.

-

-

Prepare 4-Maleimidobenzoic Acid Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of 4-Maleimidobenzoic acid in anhydrous DMSO or DMF.[9]

-

-

Conjugation Reaction:

-

Add the 4-Maleimidobenzoic acid stock solution to the protein solution. A typical starting molar ratio of maleimide to protein is 10:1 to 20:1, but this should be optimized for each specific protein.[9]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.

-

-

Purification:

-

Remove excess, unreacted 4-Maleimidobenzoic acid and byproducts using size-exclusion chromatography or dialysis.[10]

-

-

Storage of Conjugate:

-

For immediate use, store the purified conjugate at 2-8°C, protected from light.

-

For longer-term storage, add a cryoprotectant like glycerol (B35011) (up to 50%) and store at -20°C.[9]

-

Visualizations

Workflow for Protein Conjugation

Caption: Experimental workflow for protein conjugation using 4-Maleimidobenzoic acid.

Role as a Heterobifunctional Crosslinker

Caption: 4-Maleimidobenzoic acid as a heterobifunctional crosslinker.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Maleimidobenzoic acid CAS#: 17057-04-4 [m.chemicalbook.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 4-N-Maleimidobenzoic acid-NHS - Safety Data Sheet [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. lumiprobe.com [lumiprobe.com]

A Technical Deep Dive: Unraveling the Nuances of Maleimide and Succinimide Chemistry in Bioconjugation

For Immediate Release

[City, State] – [Date] – In the intricate landscape of bioconjugation, the precise and stable linkage of molecules to proteins is paramount for the development of advanced therapeutics, diagnostics, and research tools. Among the plethora of chemical strategies, maleimide (B117702) and N-hydroxysuccinimide (NHS) ester chemistries stand as two of the most ubiquitously employed methods for protein modification. This technical guide provides an in-depth, data-driven comparison of these two powerhouse chemistries, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal strategy for their specific applications.

The fundamental distinction between maleimide and succinimide (B58015) (specifically, NHS ester) chemistry lies in their target residues and reaction mechanisms. Maleimide chemistry is highly specific for thiol groups, primarily found in cysteine residues, proceeding via a Michael addition reaction. In contrast, NHS ester chemistry targets primary amines, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminus of a polypeptide chain, through a nucleophilic acyl substitution. This inherent difference in target specificity is a critical determinant in the design of bioconjugation strategies, particularly when site-specific modification is desired.

Core Chemical Principles: A Tale of Two Reactions

Maleimide's reactivity is centered on its carbon-carbon double bond within the maleimide ring. This double bond is highly electrophilic and readily reacts with nucleophilic thiol groups from cysteine residues to form a stable thioether bond.[1] This reaction is highly efficient and proceeds under mild, near-neutral pH conditions.[1]

On the other hand, the reactivity of NHS esters is dictated by the N-hydroxysuccinimide group, which is an excellent leaving group. The ester carbonyl is susceptible to nucleophilic attack by primary amines, leading to the formation of a highly stable amide bond and the release of NHS.[2] This reaction is most efficient at a slightly alkaline pH.[3]

Quantitative Comparison of Reaction Parameters

To facilitate a direct comparison, the following tables summarize the key quantitative parameters for maleimide and NHS ester chemistries based on available data.

| Parameter | Maleimide Chemistry | Succinimide (NHS Ester) Chemistry |

| Target Residue | Thiols (Cysteine) | Primary Amines (Lysine, N-terminus) |

| Bond Formed | Thioether | Amide |

| Optimal pH | 6.5 - 7.5[1] | 7.2 - 8.5[2] |

| Reaction Rate | Very Fast (at optimal pH) | Fast (at optimal pH) |

| Specificity | High for thiols | Moderate to high for primary amines |

Table 1: General Reaction Characteristics

| Parameter | Maleimide | Succinimide (NHS Ester) |

| Reagent Stability in Aqueous Solution | Susceptible to hydrolysis, especially at pH > 7.5. | Prone to hydrolysis, which increases with pH. Half-life of ~4-5 hours at pH 7.0 (0°C) and decreases to 10 minutes at pH 8.6 (4°C).[2][4] |

| Conjugate Stability | The initial thiosuccinimide adduct can undergo a retro-Michael reaction, leading to deconjugation.[5][6] | The amide bond is highly stable under physiological conditions. |

| Long-Term Conjugate Stability | The succinimide ring can be hydrolyzed to form a more stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction. The half-life of ring-opened products can exceed two years.[7] | Excellent. |

Table 2: Stability of Reagents and Conjugates

Reaction Mechanisms and Logical Workflow

To visually delinate the chemical transformations and guide the selection process, the following diagrams illustrate the reaction pathways and a decision-making workflow.

Figure 1: Maleimide-Thiol Conjugation Pathway.

Figure 2: NHS Ester-Amine Conjugation Pathway.

Figure 3: Decision workflow for choosing a conjugation chemistry.

Detailed Experimental Protocols

Protocol 1: Maleimide Labeling of an Antibody

This protocol provides a general procedure for labeling an antibody with a maleimide-functionalized molecule.

Materials:

-

Antibody (e.g., IgG) at a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.4).[8]

-

Maleimide-functionalized molecule (e.g., fluorescent dye).

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9]

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[9]

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).[9]

-

Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.[9]

Procedure:

-

Antibody Preparation:

-

Preparation of Maleimide Stock Solution:

-

Allow the vial of the maleimide-functionalized molecule to warm to room temperature.

-

Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[10] For example, for 1 µmol of the maleimide compound, add 100 µL of solvent.[9]

-

Vortex briefly to ensure complete dissolution. Prepare this solution immediately before use.[10]

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the maleimide stock solution to the antibody solution while gently stirring.[10][11]

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light.[10]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[9][10]

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted maleimide using a gel filtration column equilibrated with PBS.[9]

-

Collect the fractions containing the labeled antibody.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached molecule.

-

Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[9]

-

Protocol 2: NHS Ester Labeling of a Protein

This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule.

Materials:

-

Protein to be labeled at 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH ~8.3).[12]

-

NHS ester-functionalized molecule (e.g., fluorescent dye).

-

Anhydrous DMSO.[12]

-

Purification System: Sephadex G-25 column or ultrafiltration vials.[12]

-

Elution Buffer: 1X PBS buffer.[12]

Procedure:

-

Protein Preparation:

-

Preparation of NHS Ester Stock Solution:

-

Conjugation Reaction:

-

While stirring the protein solution, add 15-25 µL of the 10 mM NHS ester stock solution for every 1 mL of protein solution.[12] This corresponds to a dye/protein molar ratio of approximately 9:1 to 15:1 for an IgG antibody.[12]

-

Continue to stir the reaction at room temperature for 1 hour, protected from light.[12]

-

-

Purification of the Labeled Protein:

-

Immediately after the incubation, load the reaction mixture onto a Sephadex G-25 column equilibrated with 1X PBS buffer.[12]

-

Elute the labeled protein with 1X PBS. The first colored band to elute will be the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached molecule.

-

Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[12]

-

Conclusion: Strategic Selection for Optimal Outcomes

Both maleimide and NHS ester chemistries offer robust and reliable methods for bioconjugation. The choice between them hinges on the specific requirements of the application. For site-specific modification, the high selectivity of maleimide chemistry for less abundant cysteine residues is a distinct advantage. Conversely, when a higher degree of labeling is desired and site-specificity is not critical, the abundance of lysine residues makes NHS ester chemistry an excellent choice.

A thorough understanding of the reaction kinetics, stability of the resulting linkage, and potential side reactions is crucial for designing successful conjugation strategies. By carefully considering the factors outlined in this guide, researchers can make informed decisions to achieve their desired bioconjugation outcomes, ultimately advancing the frontiers of medicine and biological research.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. udspace.udel.edu [udspace.udel.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. biotium.com [biotium.com]

A Technical Guide to the Spectroscopic Data of 4-Maleimidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the spectroscopic data for 4-Maleimidobenzoic acid, a crucial reagent in bioconjugation and materials science. The following sections present predicted and characteristic data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 4-Maleimidobenzoic acid. These values are based on established chemical shift and absorption frequency principles for the constituent functional groups.

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.3 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.15 | Doublet (d) | 2H | Aromatic (H-3, H-5) |

| ~7.60 | Doublet (d) | 2H | Aromatic (H-2, H-6) |

| ~7.10 | Singlet (s) | 2H | Maleimide (-CH=CH-) |

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~170.5 | Imide Carbonyl (-C=O) |

| ~167.0 | Carboxylic Acid Carbonyl (-COOH) |

| ~135.0 | Aromatic (C-4) |

| ~134.5 | Maleimide Olefinic (-CH=CH-) |

| ~131.0 | Aromatic (C-1) |

| ~130.0 | Aromatic (C-3, C-5) |

| ~126.0 | Aromatic (C-2, C-6) |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | C-H stretch (Aromatic & Olefinic) |

| ~1770 | Strong | C=O stretch (Imide, symmetric) |

| ~1700 | Strong | C=O stretch (Imide, asymmetric & Carboxylic Acid) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (Aromatic) |

| ~1390 | Strong | C-N stretch (Imide) |

| ~1240 | Strong | C-O stretch (Carboxylic Acid) |

| ~920 | Broad, Medium | O-H bend (Carboxylic Acid dimer) |

| ~840 | Strong | C-H out-of-plane bend (p-disubstituted benzene) |

| ~690 | Strong | C=C-H bend (cis-alkene) |

| m/z | Relative Intensity | Assignment |

| 217 | High | [M]⁺ (Molecular Ion) |

| 172 | Medium | [M - COOH]⁺ |

| 144 | Medium | [M - COOH - CO]⁺ |

| 120 | High | [C₇H₄NO₂]⁺ |

| 92 | Medium | [C₆H₄N]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectroscopic data presented above.

-

Sample Preparation: Approximately 5-10 mg of 4-Maleimidobenzoic acid is accurately weighed and dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The sample is transferred to a 5 mm NMR tube.

-

Instrument: A Bruker Avance 400 MHz spectrometer (or equivalent) is used for analysis.[1]

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency (~400 MHz).

-

A standard one-pulse sequence is used.

-

Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency (~100 MHz).

-

A proton-decoupled pulse sequence is utilized to simplify the spectrum to singlets for each unique carbon.

-

Key parameters include a 45° pulse angle, an acquisition time of ~1.5 seconds, and a relaxation delay of 2 seconds.

-

A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova).

This protocol describes the KBr pellet method, suitable for solid samples.[2][3]

-

Sample Preparation:

-

Approximately 1-2 mg of 4-Maleimidobenzoic acid is finely ground in an agate mortar and pestle.

-

About 100-200 mg of dry, IR-grade potassium bromide (KBr) powder is added to the mortar.

-

The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.

-

The mixture is transferred to a pellet die.

-

Pressure is applied using a hydraulic press (typically 8-10 tons) to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

This protocol outlines a standard procedure for Electron Ionization (EI) Mass Spectrometry.[4][5]

-

Sample Introduction: A small amount of the solid 4-Maleimidobenzoic acid is introduced into the mass spectrometer via a direct insertion probe. The sample is then heated to induce volatilization into the ion source.

-

Ionization:

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize, primarily forming a radical cation known as the molecular ion ([M]⁺), and to undergo fragmentation.

-

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 4-Maleimidobenzoic acid.

Caption: Workflow for spectroscopic analysis of 4-Maleimidobenzoic acid.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are essential chemical tools for researchers, scientists, and drug development professionals, enabling the covalent linkage of two different biomolecules with high precision and control.[1][2] Unlike their homobifunctional counterparts, which feature identical reactive groups, heterobifunctional crosslinkers possess two distinct reactive moieties.[3][4] This inherent asymmetry allows for controlled, sequential conjugation reactions, which significantly minimizes the formation of undesirable homodimers and polymers.[1][5] This precision is critical for applications demanding high molecular fidelity, such as the construction of antibody-drug conjugates (ADCs), the fabrication of biosensors, and probing protein-protein interaction networks.[1][3]

Core Concepts and Chemistry

A heterobifunctional crosslinker consists of three key components: two different reactive groups and a spacer arm that connects them. The choice of reactive groups, the length and composition of the spacer arm, and the overall chemical properties of the linker are critical parameters that influence the stability, solubility, and biological activity of the final bioconjugate.[1]

Reactive Groups: These are the functional ends of the crosslinker that react with specific groups on the target biomolecules. The ability to target different functional groups is the cornerstone of their utility.[6] The most commonly targeted functionalities on proteins are primary amines (e.g., on lysine (B10760008) residues) and sulfhydryls (e.g., on cysteine residues).[1][6]

Spacer Arm: The spacer arm dictates the distance between the two conjugated molecules.[7] Its properties are crucial for the functionality of the resulting conjugate. Key characteristics include:

-

Length: Spacer arm length, typically measured in angstroms (Å), is critical for bridging interacting domains of proteins or for optimizing the orientation of a conjugated drug.[3][8]

-

Cleavability: Some spacer arms contain linkages (e.g., disulfide bonds) that can be cleaved under specific conditions (e.g., reducing environments).[3][7] This is particularly useful for applications like drug delivery, where the payload needs to be released within the target cell.[3]

-

Solubility: The inclusion of moieties like polyethylene (B3416737) glycol (PEG) can enhance the water solubility of the crosslinker and the final conjugate, which is often necessary for biological applications.[3][9]